Ptpn22-IN-1 is classified as a small molecule inhibitor. It was developed through structure-based drug design, focusing on the catalytic domain of PTPN22 to effectively inhibit its phosphatase activity. The compound's design aims to selectively target the active site of PTPN22, thus modulating its role in immune responses.
The synthesis of Ptpn22-IN-1 involves several key steps:
The detailed synthetic route often involves multiple reaction conditions, including temperature control and solvent choice, which are critical for achieving optimal yields and purity.
Ptpn22-IN-1 features a specific molecular structure designed for binding to the active site of PTPN22. Key structural components include:
The molecular formula and weight are critical data points, along with three-dimensional structural representations derived from X-ray crystallography or computational modeling, which reveal how the compound interacts with its target.
Ptpn22-IN-1 undergoes specific chemical reactions during its interaction with PTPN22:
These reactions are vital for understanding how effectively Ptpn22-IN-1 can modulate immune responses by altering T-cell signaling pathways.
The mechanism of action of Ptpn22-IN-1 involves:
Quantitative data from enzymatic assays provide insights into the efficacy of Ptpn22-IN-1 in modulating these pathways.
Ptpn22-IN-1 exhibits several important physical and chemical properties:
These properties are crucial for formulating the compound into a viable therapeutic agent.
Ptpn22-IN-1 has significant potential applications in scientific research and clinical settings:
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a lymphoid-specific intracellular phosphatase belonging to the non-receptor class 4 subfamily of protein tyrosine phosphatases. Its structure comprises three principal domains: an N-terminal catalytic domain (residues 1–300), a central interdomain region (residues 301–600), and a C-terminal domain containing four poly-proline motifs (P1–P4) (residues 601–807) [1] [5]. The catalytic domain features a conserved phosphate-binding loop with the signature motif (Histidine 226-Cysteine 227-Serine 228-Alanine 229-Glycine 230-Cysteine 231-Glycine 232-Arginine 233), where Cysteine 227 acts as a nucleophile for substrate dephosphorylation [2] [5]. The catalytic mechanism involves formation of a transient phospho-cysteine intermediate, hydrolyzed by Glutamine 274 with general acid/base assistance from Aspartate 195 [2].
Table 1: Key Structural Domains of Protein Tyrosine Phosphatase Non-Receptor Type 22
Domain | Residues | Function | Key Structural Motifs |
---|---|---|---|
Catalytic Domain | 1–300 | Tyrosine dephosphorylation | P-loop (H226-C227-S228-A229-G230-C231-G232-R233) |
Interdomain Region | 301–600 | Intramolecular regulation of catalytic activity | Inhibitory motif (residues 300–320) |
C-terminal Domain | 601–807 | Protein-protein interactions via poly-proline motifs | P1 (residues 601–606), P2, P3, P4 |
Regulation of PTPN22 activity occurs through multiple mechanisms:
The single nucleotide polymorphism rs2476601 (C1858T) results in an Arginine 620 to Tryptophan substitution (R620W) within the P1 poly-proline motif. This polymorphism ranks as the most important non-MHC genetic risk factor for rheumatoid arthritis and second for juvenile idiopathic arthritis [5] [9]. Its population frequency exhibits a northeast-to-southwest gradient in Europe (10% in Northern Europe vs. 2–3% in Southern Europe) and is rare in Asian and African populations (<1%) [5].
The functional consequences of R620W remain contested:
Table 2: Immune Consequences of Protein Tyrosine Phosphatase Non-Receptor Type 22 R620W Polymorphism
Cell Type | Functional Alterations | Disease Association |
---|---|---|
T-cells | Attenuated T-cell receptor signaling, impaired negative selection, increased effector/memory differentiation | Rheumatoid arthritis, Type 1 diabetes |
B-cells | Altered B-cell receptor signaling, skewed B-cell repertoire | Systemic lupus erythematosus |
Myeloid cells | Reduced TRAF3 interaction, impaired type I interferon production | Increased bacterial infection susceptibility |
Regulatory T-cells | Increased frequency and enhanced suppressive function | Paradoxical protection in Crohn’s disease |
Despite mechanistic controversies, R620W consistently enhances phosphorylation of Lymphocyte-specific protein tyrosine kinase (Y394) and Zeta-chain-associated protein kinase 70 (Y493), attenuating T-cell receptor signal amplitude and duration [3] [9]. This hyporesponsiveness impairs central tolerance, allowing autoreactive T-cells to escape thymic deletion [1] [5].
The P1 poly-proline motif of Protein Tyrosine Phosphatase Non-Receptor Type 22 binds the Src homology 3 domain of C-terminal Src kinase, forming a high-stoichiometry complex critical for immune regulation [1] [5]. This complex exhibits dual regulatory functions:
The R620W polymorphism disrupts this interaction, contributing to its autoimmune-predisposing effects [1] [5]. In T-cells, loss of Protein Tyrosine Phosphatase Non-Receptor Type 22-C-terminal Src kinase binding permits unregulated access to T-cell receptor signaling components, exacerbating either suppression (gain-of-function) or hyperactivation (loss-of-function) depending on the experimental model [3] [9].
Protein Tyrosine Phosphatase Non-Receptor Type 22 functions as a checkpoint inhibitor of antitumor immunity through its actions in multiple immune cell compartments:
Epidemiological evidence supports Protein Tyrosine Phosphatase Non-Receptor Type 22 as a cancer-immunity regulator: carriers of the R620W polymorphism exhibit reduced cancer incidence (odds ratios 0.6–0.8 for melanoma, gastrointestinal, and CNS cancers) [7]. Transcriptomic analysis across 11 cancer types reveals that Protein Tyrosine Phosphatase Non-Receptor Type 22 expression correlates positively with T-cell exhaustion markers (Programmed cell death protein 1, Cytotoxic T-lymphocyte-associated protein 4, Lymphocyte-activation gene 3) and M1 macrophage signatures [7].
Protein Tyrosine Phosphatase Non-Receptor Type 22 inhibition exhibits mechanistic complementarity with existing immunotherapies:
The development of L-1, a competitive Protein Tyrosine Phosphatase Non-Receptor Type 22 inhibitor (Ki = 0.50 ± 0.03 μM) with >7-fold selectivity over other protein tyrosine phosphatases, provides proof-of-concept for pharmacological targeting [7]. In syngeneic tumor models, L-1 treatment phenocopies genetic Protein Tyrosine Phosphatase Non-Receptor Type 22 deletion, increasing tumor infiltration of Granzyme B+ CD8+ T-cells and Interferon gamma+ natural killer cells while reprogramming tumor-associated macrophages [7] [10]. These findings position Protein Tyrosine Phosphatase Non-Receptor Type 22 as a systemically druggable target to overcome resistance to current immunotherapies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5